![molecular formula C13H17N3S B1492737 1-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)-N-methylmethanamine CAS No. 2098104-77-7](/img/structure/B1492737.png)
1-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)-N-methylmethanamine
Overview
Description
1-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)-N-methylmethanamine, more commonly referred to as CPMT, is a synthetic organic compound that has been studied for its potential use in various scientific research applications. CPMT is a member of the pyrazole family and is composed of a fused ring system of three nitrogen atoms and two sulfur atoms. It is a relatively new compound that has been synthesized for the first time in 2018, and has since been extensively studied for its potential applications in a variety of scientific fields.
Scientific Research Applications
Antipsychotic Potential
Compounds within this chemical family, particularly those with modifications on the pyrazole and thiophene rings, have shown promise as potential antipsychotic agents. A study highlighted a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols demonstrating antipsychotic-like profiles without interacting with dopamine receptors, suggesting a novel action mechanism for antipsychotic therapy (Wise et al., 1987).
Antitumor Activities
Several derivatives have been synthesized to target various cancer cell lines. For instance, compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide showed significant antiproliferative activity against breast adenocarcinoma, non-small cell lung cancer, and CNS cancer cell lines, demonstrating the antitumor potential of these heterocyclic compounds (Shams et al., 2010).
Antimicrobial and Antioxidant Properties
The synthesis of new bis-pyrazolyl-thiazoles incorporating the thiophene moiety showed promising anti-tumor activities against hepatocellular carcinoma cell lines and some compounds also exhibited antimicrobial activities (Gomha et al., 2016). Another research involving chitosan Schiff bases based on heterocyclic moieties indicated potential for antimicrobial applications (Hamed et al., 2020).
Antidepressant Effects
Pyrazoline derivatives, especially those incorporating thiophene, have been evaluated for their antidepressant activity, showing potential as new therapeutic agents for depression (Mathew et al., 2014).
Synthesis and Characterization
The compounds also serve as key intermediates in synthesizing a variety of heterocyclic compounds. Studies have detailed regioselective synthesis techniques for creating pyrazole derivatives and other complex molecules, demonstrating the versatility of these compounds in organic synthesis (Alizadeh et al., 2015).
properties
IUPAC Name |
1-[2-(cyclopropylmethyl)-5-thiophen-3-ylpyrazol-3-yl]-N-methylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3S/c1-14-7-12-6-13(11-4-5-17-9-11)15-16(12)8-10-2-3-10/h4-6,9-10,14H,2-3,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXDUIDRVHMTQPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=NN1CC2CC2)C3=CSC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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